
Ácido 3-(piperidin-1-ilsulfonil)fenilborónico
Descripción general
Descripción
3-(Piperidin-1-ylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO4S and a molecular weight of 269.13 g/mol It is a boronic acid derivative featuring a piperidine ring attached to a phenyl ring via a sulfonyl group
Aplicaciones Científicas De Investigación
3-(Piperidin-1-ylsulfonyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological assays.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid typically involves the following steps:
Formation of the Piperidin-1-ylsulfonyl Intermediate: The initial step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidin-1-ylsulfonyl intermediate.
Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, optimization of reaction conditions such as temperature and solvent, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-1-ylsulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, making it a useful tool in enzyme inhibition or receptor modulation. The sulfonyl group enhances the compound’s stability and solubility, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Piperidin-1-ylsulfonyl)benzoic acid
- 4-(Piperidin-1-ylsulfonyl)benzoyl chloride
- 1-((3-Chloro-4-methylphenyl)sulfonyl)piperidine
Uniqueness
3-(Piperidin-1-ylsulfonyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a piperidin-1-ylsulfonyl group. This combination imparts distinct chemical properties, such as the ability to participate in cross-coupling reactions and form reversible covalent bonds with biological molecules. These features make it a versatile compound in various fields of research and application.
Propiedades
IUPAC Name |
(3-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOWPGGTRBFYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463828 | |
| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690662-96-5 | |
| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


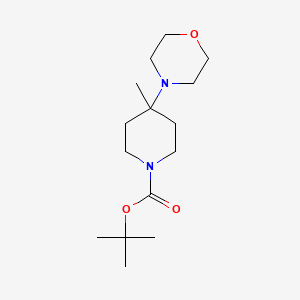
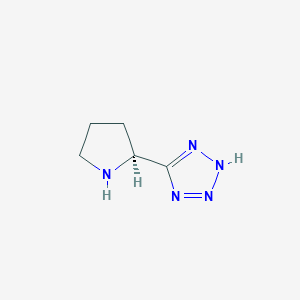
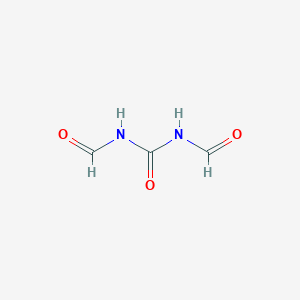
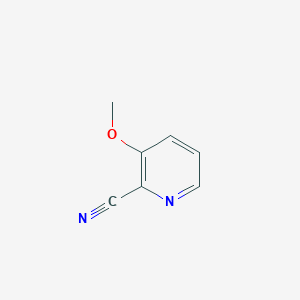

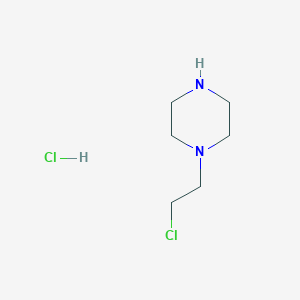
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)

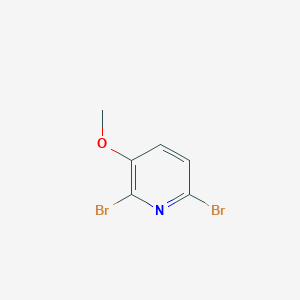
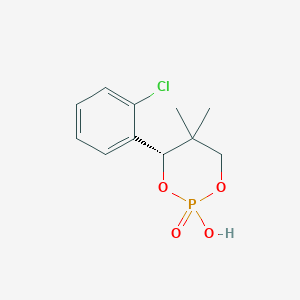
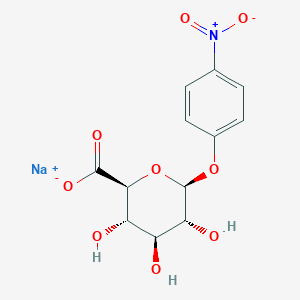

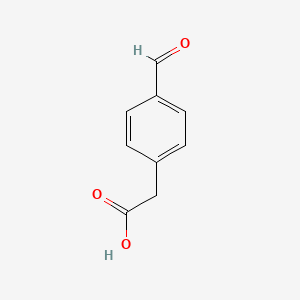
![3H-Benzo[e]indole](/img/structure/B1312658.png)
